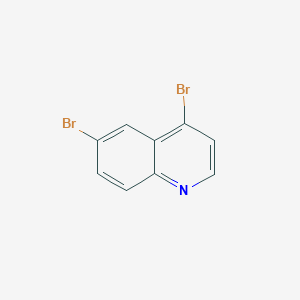

4,6-Dibromoquinoline

Description

Significance of Polyhalogenated Heterocycles in Synthetic Chemistry

Polyhalogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and multiple halogen atoms. These compounds are of significant interest in synthetic chemistry due to the versatile reactivity imparted by the halogen substituents. The carbon-halogen bonds can be selectively cleaved and replaced with other functional groups through various reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net This allows for the systematic and controlled modification of the heterocyclic core, providing access to a diverse range of derivatives. The presence of multiple halogens also allows for sequential and site-selective reactions, further expanding their synthetic utility. nih.gov

Overview of Quinoline (B57606) Derivatives as Privileged Structures

Quinoline, a heterocyclic aromatic compound with the formula C9H7N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. ambeed.com Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry. mdpi.combohrium.comscielo.br This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them a rich source for the development of new therapeutic agents. scielo.br The quinoline scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. bohrium.comrsc.orgnih.gov The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. mdpi.comrsc.org

Contextualizing 4,6-Dibromoquinoline within Dibromoquinoline Isomers

This compound is one of several possible dibromo-substituted isomers of quinoline. musechem.com The specific positions of the bromine atoms on the quinoline ring system significantly influence the compound's chemical reactivity and physical properties. For instance, the reactivity of a bromine atom at the C4 position is different from that of a bromine atom at the C6 position due to the electronic effects of the nitrogen atom in the heterocyclic ring. researchgate.net This difference in reactivity can be exploited for selective functionalization. Other examples of dibromoquinoline isomers include 2,4-dibromoquinoline, 5,7-dibromoquinoline (B1595614), and 6,8-dibromoquinoline (B11842131), each with its own unique chemical characteristics and synthetic applications. sci-hub.senih.govrsc.org The study of these isomers provides valuable insights into the structure-activity relationships of quinoline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNDCRRXDSYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590612 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-13-6 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 4,6 Dibromoquinoline

4,6-Dibromoquinoline is a halogenated derivative of quinoline (B57606) with bromine atoms at the 4- and 6-positions. musechem.com This substitution pattern confers specific chemical properties to the molecule.

| Property | Data |

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol scbt.com |

| CAS Number | 927801-13-6 scbt.com |

| Appearance | Solid |

| Purity | ≥95% musechem.com |

Reactivity and Functionalization of 4,6 Dibromoquinoline

The two bromine atoms at the C4 and C6 positions of 4,6-dibromoquinoline exhibit different reactivities, allowing for selective functionalization. The bromine at the C4 position is generally more reactive towards nucleophilic substitution due to its position relative to the nitrogen atom.

Research has shown that in dihaloquinolines, the halogen at the 4-position is more susceptible to replacement. sci-hub.se This allows for sequential cross-coupling reactions. For instance, in 4,6-dihaloquinolines, a Suzuki coupling reaction can be performed selectively at the C4 position, followed by a second coupling reaction at the C6 position. researchgate.netnih.gov This stepwise functionalization is crucial for the synthesis of unsymmetrically substituted quinoline (B57606) derivatives.

The reactivity order of halogens in these cross-coupling reactions is typically I > Br > Cl, which is related to the carbon-halogen bond strength. researchgate.net This principle allows for predictable, regioselective transformations of polyhalogenated quinolines.

Applications in Organic Synthesis

De Novo Synthesis Approaches to the Quinoline Core

De novo synthesis involves building the heterocyclic quinoline core from acyclic precursors. This approach offers the advantage of installing substituents, including halogens, at specific positions by choosing appropriately substituted starting materials.

Classical Cyclization Reactions and their Adaptations for Brominated Quinoline Synthesis

Several classical named reactions are cornerstones of quinoline synthesis, and they can be adapted to produce brominated derivatives by employing brominated starting materials. rsc.orgeurekaselect.com

Skraup and Doebner-von Miller Reactions: The Skraup synthesis and the related Doebner-von Miller reaction are fundamental methods for preparing quinolines. rsc.orgwikipedia.org The Skraup reaction typically involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.comgoogle.com To synthesize a bromoquinoline, a bromo-substituted aniline (B41778) is used as the starting material. For instance, using 4-bromoaniline (B143363) in a Skraup synthesis would be a logical, though often aggressively conditioned, route toward a 6-bromoquinoline (B19933) derivative. The Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones reacting with anilines, offers a similar pathway where a brominated aniline can be used to embed a bromine atom onto the benzene (B151609) portion of the quinoline ring. rsc.orgsynarchive.com

Friedländer Synthesis: The Friedländer synthesis provides a regiochemically unambiguous route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). rsc.orgnih.gov This method is particularly useful for creating polysubstituted quinolines. rsc.org To obtain a bromoquinoline, one can start with a brominated 2-aminoaryl ketone. For example, reacting a 5-bromo-2-aminoaryl ketone with an appropriate carbonyl compound can lead to a 6-bromoquinoline. Microwave-assisted Friedländer synthesis has been shown to improve yields and reduce reaction times significantly. nih.gov

Combes Synthesis: The Combes synthesis involves the acid-catalyzed cyclization of an enamine, which is pre-formed from the condensation of an arylamine and a 1,3-dicarbonyl compound. innovareacademics.inslideshare.netyoutube.com The use of a brominated arylamine, such as 4-bromoaniline, directs the bromine substituent to the 6-position of the resulting quinoline ring.

Strategies for Regioselective Introduction of Halogens during Quinoline Ring Formation

Regioselectivity is a critical challenge in quinoline synthesis. Strategies that introduce halogens during the ring-forming process itself can provide access to specific isomers that might be difficult to obtain through direct halogenation. One such approach involves using halogenated reagents in the cyclization step. For example, the treatment of an appropriate aniline derivative with 2,2,3-tribromopropanal (B104087) (prepared in situ) has been used to achieve the formation of a 3,8-dibromoquinoline system in moderate yield. nih.gov This demonstrates a method where one of the bromine atoms is introduced onto the pyridine (B92270) ring during the cyclization event itself.

Furthermore, metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acids as the halogen source, proceeding with high regioselectivity at room temperature. rsc.orgrsc.org While this is a post-synthesis modification, related principles can be applied in one-pot procedures where the quinoline ring is formed and then halogenated in a tandem sequence, controlling the regioselectivity through directing groups.

Bromination of Quinoline and Substituted Quinolines

The direct bromination of the quinoline nucleus or its partially saturated precursors, like 1,2,3,4-tetrahydroquinoline (B108954), is a common and direct approach to synthesizing bromoquinolines. The position of bromination is highly dependent on the reagent, solvent, and the presence of activating or deactivating groups on the quinoline ring.

Direct Bromination Strategies

Direct bromination typically proceeds via electrophilic aromatic substitution. The choice of brominating agent is crucial for controlling the reaction's selectivity and reactivity.

Molecular bromine (Br₂) is a powerful and common brominating agent. The direct bromination of quinoline with Br₂ can lead to a mixture of products. However, the reaction conditions can be tuned to favor certain isomers. For instance, the bromination of 1,2,3,4-tetrahydroquinoline with molecular bromine has been studied to establish optimal conditions for producing precursors like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348). dergipark.org.trresearchgate.net This intermediate can then be aromatized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 6,8-dibromoquinoline (B11842131). dergipark.org.tr The reaction of quinoline with bromine in the presence of silver sulfate (B86663) can yield a mixture of 5- and 8-bromoquinolines. thieme-connect.de

| Starting Material | Brominating Agent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Br₂ | Ionic conditions | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ (Aromatization) | - | 6,8-Dibromoquinoline | Improved yield | dergipark.org.tr |

N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂. masterorganicchemistry.com It is frequently used for the bromination of aromatic and heterocyclic compounds. The reaction of 1,2,3,4-tetrahydroquinoline with multiple equivalents of NBS can lead to both bromination and dehydrogenation (aromatization) in a single pot. rsc.orgresearchgate.net Research has shown that treating 1,2,3,4-tetrahydroquinoline with 5.0 equivalents of NBS in chloroform (B151607) at room temperature can produce 3,6,8-tribromoquinoline (B3300700) in good yield. rsc.org By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of specific bromoquinolines. The use of NBS for the bromination of quinolin-4(1H)-ones has also been explored, where bromination can occur at various positions depending on the substituents present. chdu.edu.uanuph.edu.ua

| Starting Material | Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | NBS (5.0 equiv.) | CHCl₃, Room Temp | 3,6,8-Tribromoquinoline | 78% | rsc.org |

| 4-Phenyl-6-chloro-1,2,3,4-tetrahydroquinoline | NBS (5.0 equiv.) | CHCl₃, Room Temp | 4-Phenyl-3,6,8-tribromoquinoline | 85% | rsc.org |

| 8-Hydroxyquinoline | NBS (2.2 equiv.) | - | 5,7-Dibromo-8-hydroxyquinoline | 22-94% | nih.gov |

Regioselective Bromination of Quinoline and its Derivatives (e.g., 1,2,3,4-tetrahydroquinoline)

Direct electrophilic bromination of the parent quinoline ring is often challenging and can lead to a mixture of products with poor regioselectivity. researchgate.net A more effective and widely adopted strategy involves the bromination of 1,2,3,4-tetrahydroquinoline (THQ). The secondary amine in the saturated portion of THQ is a powerful activating group that directs electrophilic substitution to the C-6 and C-8 positions of the benzenoid ring. researchgate.netnih.gov

The reaction of THQ with molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can be controlled to produce mono-, di-, or tri-brominated derivatives. researchgate.netnih.gov For instance, treating THQ with two equivalents of Br₂ selectively yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline in high yield. researchgate.net Further bromination can occur at the C-4 position of the pyridine ring. researchgate.netresearchgate.net A one-pot reaction using five equivalents of molecular bromine with THQ can directly produce 4,6,8-tribromoquinoline with an 82% yield. researchgate.netresearchgate.net This highlights that the benzenoid ring is typically brominated first, followed by the pyridinoid ring. researchgate.net

Recent methodologies have also described a one-pot process for the simultaneous bromination and dehydrogenation (aromatization) of tetrahydroquinolines using NBS, which acts as both the electrophilic bromine source and the oxidant. nih.govrsc.org

Table 1: Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline (THQ)

| Reactant | Brominating Agent (Equivalents) | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| THQ | Br₂ (2) | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 92% | researchgate.net |

| THQ | NBS | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 85% | nih.gov |

| THQ | Br₂ (5) | 4,6,8-Tribromoquinoline | 82% | researchgate.netresearchgate.net |

Bromination of Quinolinones and Alkyl Quinolones

Quinolinones (or quinolones) and their alkylated derivatives serve as versatile precursors for halogenated quinolines. The presence of the carbonyl group influences the regioselectivity of electrophilic substitution. For example, 4-hydroxy-2(1H)-quinolone can be brominated with reagents like bromine in acetic acid or phosphorus oxybromide, which can lead to substitution at the C-3 position. researchgate.net

A specific route to a dibromoquinoline involves starting with p-bromoaniline, which undergoes a Limpach-Knorr synthesis with ethyl acetoacetate (B1235776) to form a bromo-hydroxyquinoline. sci-hub.senih.gov After methylation of the hydroxyl group, subsequent bromination with NBS introduces a second bromine atom at the C-3 position, yielding 3,6-dibromo-4-methyl-2-methoxyquinoline. sci-hub.senih.gov Another documented synthesis involves the reaction of 6-bromo-1-methyl-1H-quinolin-2-one with phosphorus pentabromide to produce 2,6-dibromoquinoline.

Hypervalent iodine reagents have also been employed for the regioselective halogenation of 4-quinolones under mild conditions. Using phenyliodine bis(trifluoroacetate) (PIFA) in the presence of a halide source, various 2-aryl-4-quinolones can be smoothly halogenated at the C-3 position in high yields. acs.org

Table 2: Bromination of Representative Quinolinone Systems

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxy-6-bromo-2-methylquinoline | NBS | 3,6-Dibromo-2-methoxy-4-methylquinoline* | 31% (over 4 steps) | sci-hub.senih.gov |

| 6-Bromo-1-methyl-1H-quinolin-2-one | PBr₅ | 2,6-Dibromoquinoline | N/A |

*Product after methylation step.

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including quinoline. worktribe.com This method involves a directing metalation group (DMG) on the quinoline ring that directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as a brominating agent, to introduce a bromine atom at a specific site that may be inaccessible through conventional electrophilic substitution.

Alternatively, lithium-halogen exchange reactions on existing dihaloquinolines can provide regioselective functionalization. For instance, studies on 2,4-dibromoquinolines show that treatment with n-butyllithium leads to a selective metal-halogen exchange at the C-4 position. researchgate.net Quenching this C-4 lithiated species with an electrophile allows for the introduction of a new substituent at this position while leaving the C-2 bromine intact. researchgate.net This differential reactivity is crucial for the stepwise functionalization of polyhalogenated quinolines. While a direct synthesis of this compound using a DoM strategy is not explicitly detailed, the methodology allows for the precise placement of halogens, which is a key principle in constructing such isomers.

Synthesis of this compound from Precursors

Aromatization of 1,2,3,4-Tetrahydroquinoline Derivatives

A highly effective and common method for synthesizing bromoquinolines relies on a two-step sequence: bromination of 1,2,3,4-tetrahydroquinoline (THQ) followed by aromatization. nih.gov As established, the bromination of THQ proceeds with high regioselectivity to yield brominated THQ derivatives. researchgate.netresearchgate.net These intermediates can then be converted to the corresponding aromatic bromoquinolines through dehydrogenation.

The most frequently used reagent for this aromatization step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.netresearchgate.netresearchgate.nettubitak.gov.tr For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline is readily aromatized to 6,8-dibromoquinoline in good yield (77%) by refluxing with DDQ in a solvent like benzene. researchgate.netresearchgate.net This approach offers superior regiocontrol compared to the direct bromination of quinoline. Some procedures combine the bromination and aromatization into a single pot, where NBS serves first as a brominating agent and subsequently as an oxidant to effect dehydrogenation. nih.govrsc.org

Table 3: Aromatization of Brominated Tetrahydroquinolines with DDQ

| Precursor | Oxidizing Agent | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | DDQ | 6-Bromoquinoline | 83-84% | researchgate.netresearchgate.net |

Conversion of Other Haloquinolines (e.g., Dichloroquinolines)

The synthesis of this compound can also be envisioned through halogen exchange reactions starting from other dihaloquinolines, such as 4,6-dichloroquinoline (B1298317). The success of such transformations relies on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. mdpi.com This principle allows for the selective substitution of one halogen in the presence of another.

Studies on 4,6-dihaloquinolines have shown that the halogen at the C-4 position is typically more reactive than the one at the C-6 position in palladium- and nickel-catalyzed cross-coupling reactions. sci-hub.seresearchgate.net However, this regioselectivity can be influenced or even reversed depending on the specific halogens present. sci-hub.se For instance, in 4-chloro-6-iodoquinoline, the iodine at C-6 is replaced first due to the higher reactivity of the C-I bond. researchgate.net

While direct halogen exchange reactions (e.g., using a bromide salt to replace chloride) on dihaloquinolines are less commonly reported than cross-coupling reactions, the established principles of halide reactivity suggest that such a conversion from 4,6-dichloroquinoline to this compound is chemically feasible, likely proceeding under conditions that favor nucleophilic aromatic substitution or through metal-mediated pathways.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a strategic pathway to selectively functionalize the quinoline core.

Palladium catalysts are highly effective in mediating the coupling of this compound with various partners, including boronic acids and terminal alkynes. The reactivity of the C-Br bonds can be influenced by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. For this compound, this reaction enables the introduction of aryl groups at the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Arylboronic Acids

Regioselectivity in Suzuki Couplings of Dibromoquinolines

Achieving high levels of regioselectivity in the Suzuki couplings of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. sci-hub.senih.gov Generally, the reactivity of halogens in Suzuki couplings follows the order I > Br > Cl. researchgate.net In dihaloquinolines containing different halogens, the more reactive halogen can be selectively replaced. For instance, in 4-chloro-6-iodoquinoline, the iodine atom is preferentially substituted. researchgate.net

For dihaloquinolines with the same halogen, such as this compound, regioselectivity is often modest. sci-hub.senih.gov Studies on 4,7-dichloroquinoline (B193633) have shown good selectivity for coupling at the 4-position. nih.gov However, for many dibromoquinolines, including 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline, achieving useful levels of selectivity can be difficult, often resulting in mixtures of mono- and di-substituted products. sci-hub.senih.govresearchgate.net The choice of catalyst, base, and solvent can influence the regioselectivity, but often only to a limited extent. sci-hub.se For example, in the coupling of 3,4-dibromoquinoline, excellent regioselectivity for the C4 position was obtained, but discriminating between mono- and di-coupling remained a significant challenge. nih.gov

One-Pot Double Suzuki Couplings

Below is a table summarizing the conditions for one-pot double Suzuki couplings of various dibromoquinolines.

| Dibromoquinoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid (3.5 equiv.) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | ~40% (for triphenyl derivative) | nih.gov |

| 2-Aryl-6,8-dibromo-4-methoxyquinolines | Arylvinylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | High | mdpi.com |

| Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Arylboronic acid (2.5 equiv.) | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | Not specified | mdpi.com |

Successive Replacement of Halogen Atoms

The successive replacement of halogen atoms in dihaloquinolines allows for the synthesis of unsymmetrically substituted quinolines. This can be achieved by a sequential one-pot procedure where two different arylboronic acids are added in succession. The first coupling is typically performed under conditions that favor mono-substitution of the more reactive halogen. After the first coupling is complete, the second arylboronic acid is added to react at the remaining halogenated position. researchgate.net This strategy has been successfully used for 4-chloro-6-iodoquinoline, where the iodine is replaced first, followed by the chlorine. researchgate.net For dihaloquinolines with identical halogens, controlling the reaction to achieve selective mono-arylation before the second coupling can be challenging and may result in mixtures of products. sci-hub.senih.gov

Recent research has shown that polybromoquinolines can undergo regioselective Sonogashira coupling. For instance, a Sonogashira reaction on a dibromoquinoline occurred selectively at the C-6 position, which was then followed by a Suzuki coupling reaction to produce multifunctionalized quinolines. rsc.org In the case of 6,7-dibromoquinoline-5,8-dione, a double Sonogashira coupling with various terminal alkynes was achieved using a palladium catalyst in the absence of copper and amine, which is a modification of the traditional Sonogashira conditions. bioline.org.br

The table below details the Sonogashira coupling of a dibromoquinoline derivative.

| Dibromoquinoline Derivative | Coupling Partner | Catalyst System | Additive/Base | Conditions | Product Yield | Reference |

| 6,7-Dibromoquinoline-5,8-dione | Terminal alkynes (e.g., prop-2-yn-1-ol) | PdCl₂(PPh₃)₂ | TBAF·3H₂O | Inert atmosphere | 59% | bioline.org.br |

Buchwald-Hartwig Amination

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, enhanced by the presence of bromine atoms, facilitates nucleophilic substitution reactions.

Lithium-halogen exchange is a powerful method for converting aryl halides into organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.netresearchgate.net This reaction is typically performed at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. umich.edu Studies on di- and tribrominated quinolines have shown that this exchange can be highly regioselective. For instance, treatment of 4,6,8-tribromoquinoline with BuLi followed by quenching with electrophiles like (CH₃)₃SiCl, (CH₃)₂S₂, or I₂ resulted in regioselective substitution at the C-4 and C-8 positions. researchgate.netresearchgate.net Similarly, lithium-halogen exchange on 2,4-dibromoquinolines occurs regioselectively at the C-4 position. researchgate.netuni-muenchen.de

Copper(I) salts can catalyze nucleophilic aromatic substitution reactions (SNAr), particularly for the introduction of alkoxy groups. The treatment of dibromoquinolines with sodium methoxide (B1231860) (NaOMe) in the presence of copper(I) iodide (CuI) in a solvent like DMF at elevated temperatures leads to the substitution of bromine atoms with methoxy (B1213986) groups. researchgate.net For example, reacting 3,6-dibromoquinoline (B1270526) with NaOMe and CuI in DMF afforded 3,6-dimethoxyquinoline (B6589490) in 78% yield. gelisim.edu.tr Similarly, treatment of 6,8-dibromoquinoline with NaOMe in the presence of CuI yielded 6,8-dimethoxyquinoline (B1356820) as the sole product in 84% yield. researchgate.nettubitak.gov.tr These reactions demonstrate the utility of copper catalysis in the derivatization of brominated quinolines.

Reactions with Functionalized Organozinc Reagents

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are instrumental in the derivatization of this compound. These reactions involve the use of functionalized organozinc reagents, which can be prepared from the corresponding organomagnesium compounds via transmetalation with zinc salts like zinc chloride (ZnCl₂). acs.orgworktribe.com This approach allows for the introduction of various aryl and other functional groups onto the quinoline core.

For instance, after the formation of an organomagnesium intermediate from a dihaloquinoline, transmetalation with ZnCl₂ generates the corresponding organozinc reagent. worktribe.com This species can then participate in a Negishi cross-coupling reaction. For example, the C4-magnesiated 2,3-dibromoquinoline, after transmetalation with ZnCl₂, undergoes a palladium-catalyzed Negishi cross-coupling with 4-iodobenzonitrile (B145841) to yield the corresponding coupled product. acs.org Similarly, organozinc reagents derived from 7-chloro-4-iodoquinoline (B1588978) have been shown to react with aryl iodides in the presence of a palladium catalyst to produce arylated quinoline derivatives. worktribe.com

The use of mixed lithium-zinc reagents has also been explored for the synthesis of halogenated and arylated quinoline derivatives. worktribe.com These methods highlight the versatility of organozinc reagents in the selective functionalization of dihaloquinolines, providing access to a wide array of substituted quinoline structures.

Reactions with Organomagnesium Reagents

Organomagnesium reagents, commonly known as Grignard reagents, play a crucial role in the functionalization of this compound and its isomers. acs.orgbeilstein-journals.org The reaction of dihaloquinolines with organomagnesium compounds, often in the form of a bromine-magnesium exchange, allows for the regioselective introduction of substituents. acs.org

The selectivity of these reactions can be influenced by the choice of Grignard reagent and the reaction conditions. For example, the use of sterically demanding Grignard reagents like mesitylmagnesium bromide-lithium chloride (MesMgBr·LiCl) can achieve highly regioselective magnesiation at specific positions on the quinoline ring. acs.orgbeilstein-journals.org In the case of 3,4-dibromoquinoline, the use of dimesitylmagnesium·2LiBr was necessary to achieve regioselective magnesiation at the C3 position. acs.orgbeilstein-journals.org

The resulting organomagnesium intermediates are versatile and can be quenched with a variety of electrophiles to introduce different functional groups. For example, quenching with tosyl cyanide or ethyl cyanoformate can introduce cyano or ester functionalities, respectively. acs.org Furthermore, these Grignard intermediates can be used in subsequent cross-coupling reactions, expanding the synthetic utility of this methodology. acs.org The development of mixed magnesium-lithium reagents, such as i-PrMgCl·LiCl, has further enhanced the efficiency and selectivity of bromo-magnesium exchange reactions with dihaloquinolines. worktribe.com

Below is a table summarizing the regioselective Br/Mg exchange reactions on various polybrominated quinolines and their subsequent reactions with electrophiles.

| Starting Material | Reagent | Intermediate | Electrophile | Product | Yield (%) |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | 3-Magnesiated 2-bromoquinoline | Tosyl Cyanide | 2-Bromo-3-cyanoquinoline | 84 |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl | 4-Magnesiated 2-bromoquinoline | Ethyl Cyanoformate | 2-Bromo-4-ethoxycarbonylquinoline | 92 |

| 3,4-Dibromoquinoline | Mes₂Mg·2LiBr | 3-Magnesiated 4-bromoquinoline | PhSO₂SMe | 4-Bromo-3-(methylthio)quinoline | 79 |

Directed Functionalization at Bromine Centers

The two bromine atoms on the this compound ring exhibit different reactivities, which can be exploited for directed and regioselective functionalization. The bromine at the C4 position is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the bromine at the C6 position. nih.govsci-hub.se This differential reactivity allows for the stepwise introduction of different substituents at these two positions.

In the context of Suzuki-Miyaura cross-coupling reactions, achieving high levels of regioselectivity with dibromoquinolines can be challenging. nih.gov However, useful levels of selectivity have been obtained for certain isomers like 5,7-dibromoquinoline and 3,4-dibromoquinoline. nih.gov For this compound, selective arylation has been reported to yield inseparable mixtures of 4- and 6-monoarylated isomers. uni-rostock.de This challenge was addressed by using 6-bromo-4-chloro-2-(trifluoromethyl)quinoline, where the higher reactivity of the bromine atom allowed for selective arylation at the C6 position. uni-rostock.de

Multi-Component Reactions Involving this compound

While specific examples of multi-component reactions directly involving this compound are not extensively detailed in the provided context, the functionalized derivatives of this compound are excellent candidates for such reactions. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a related polyhalogenated quinoline, has been utilized as a synthon in the development of novel heterocyclic systems through multi-component reactions. researchgate.net This suggests that appropriately functionalized this compound derivatives could serve as key building blocks in one-pot syntheses to construct complex molecular architectures.

The general principle of multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants, is highly valuable for generating molecular diversity. The presence of two reactive bromine centers in this compound offers the potential for its participation in sequential or domino reactions, which are often features of multi-component processes. For example, a derivative of this compound could first undergo a selective cross-coupling at one bromine position, and the resulting product could then be subjected to a multi-component reaction involving the remaining bromine and other functional groups.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to model the distribution of electrons and predict sites susceptible to chemical attack. rsc.org For quinoline derivatives, these studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier molecular orbitals (FMOs) are crucial in predicting how the molecule will interact with other reagents.

In the context of this compound, the nitrogen atom and the bromine substituents significantly influence the electron density of the quinoline ring system. The nitrogen atom acts as an electron-withdrawing group, polarizing the pyridine ring. Computational models can precisely map the electron density and electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting the outcomes of electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr) reactions. For instance, in related dihaloquinolines, the C4 position is often highly activated towards SNAr reactions due to the electronic influence of the ring nitrogen. mountainscholar.org

Theoretical Bond Dissociation Energies of C-Br Bonds

Bond dissociation energy (BDE) is the energy required to break a bond homolytically. Theoretical calculations of BDEs are instrumental in predicting the relative reactivity of different C-Br bonds in poly-halogenated compounds, particularly in metal-catalyzed cross-coupling reactions. nih.govmdpi.com The weaker the C-Br bond (i.e., the lower the BDE), the more readily it is expected to undergo oxidative addition to a metal catalyst like palladium.

While direct computational data for this compound is not extensively published, studies on analogous halo-heterocycles provide a strong basis for prediction. nih.gov For halogenated quinolines and similar fused 6,6-heterocycles, computational studies at levels like B3LYP and G3B3 have shown that C-X (X = Cl, Br) bonds at positions on the fused benzene ring (positions 5, 6, 7, 8) have comparable BDEs. nih.gov These values are generally higher than those for halogens at the 2- or 4-positions of the pyridine ring. nih.gov

For example, a computational study on 6-bromo-2,4-dichloroquinazoline (B10380) showed the BDE of the C-Br bond at the 6-position to be 83.0 kcal/mol, which was lower than the C-Cl bond at the 4-position (84.8 kcal/mol). nih.gov However, in reactions, selectivity can be governed by factors other than just BDEs, such as catalyst-substrate interactions. nih.gov For dibromoquinolines, the BDEs for C-Br bonds on the benzene ring are expected to be similar, suggesting that achieving high regioselectivity in reactions targeting one of these positions over another can be challenging. nih.gov

Table 1: Representative Theoretical C-X Bond Dissociation Energies (BDEs) in Heterocycles (kcal/mol)

| Compound Fragment | Bond | BDE (B3LYP) | BDE (G3B3) | Reference |

|---|---|---|---|---|

| Chlorobenzene | C-Cl | 91.0 | 99.0 | nih.gov |

| Bromobenzene | C-Br | 83.7 | - | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | C-Br at C6 | 83.0 | - | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | C-Cl at C4 | 84.8 | - | nih.gov |

This table presents data from analogous compounds to infer properties of this compound. G3B3 is not parameterized for bromine.

Understanding Regioselectivity in Catalytic Reactions via Computational Models

Computational models are essential for rationalizing the regioselectivity observed in catalytic reactions of dihaloquinolines. While BDE is a primary factor, it is not the sole determinant of reactivity. nih.gov Frontier Molecular Orbital (FMO) interactions between the substrate and the catalyst can also play a decisive role. nih.gov

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. A lower C-Br BDE facilitates this step. However, the regioselectivity can be complex. For instance, in the Suzuki cross-coupling of some dibromoquinolines, reactions have been found to proceed with little to no selectivity, yielding polysubstituted products. nih.gov This outcome is consistent with computational findings that C-Br bonds on the fused benzo ring have similar BDEs. nih.gov

Conversely, computational and experimental studies on 4,7-dibromoquinoline (B1286496) have demonstrated that exclusive reactivity at the 4-position can be achieved. mountainscholar.org This highlights that the reactivity is not just a property of the substrate but of the entire reaction system. A tandem SNAr-ligand-coupling approach was shown to be selective for the C4-halide, which is the most active position for SNAr, thereby avoiding the issue of mixed products often seen in metal-catalyzed cross-couplings of dihaloquinolines. mountainscholar.org For this compound, this suggests that while standard cross-coupling might lead to mixtures, alternative synthetic strategies could exploit the inherently different electronic nature of the C4 and C6 positions to achieve regioselectivity.

Structure-Activity Relationship (SAR) Studies using Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can predict the potential of new derivatives as therapeutic agents and guide synthetic efforts. researchgate.netontosight.ai

For quinoline derivatives, which are known for a wide range of biological activities including anticancer and antimicrobial effects, SAR studies are crucial. ontosight.aiuni-halle.de In the case of this compound, computational models can be used to design derivatives and predict their pharmacological profiles. By systematically modifying the structure—for example, by replacing one or both bromine atoms with other functional groups via reactions like Suzuki coupling—and calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a QSAR model can be built. nih.govresearchgate.net

Applications of 4,6 Dibromoquinoline in Advanced Materials and Medicinal Chemistry

Precursor for Advanced Organic Materials

The unique arrangement of bromine atoms on the 4- and 6-positions of the quinoline (B57606) ring makes 4,6-Dibromoquinoline a valuable building block in organic synthesis. The differential reactivity of the C-Br bonds allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex architectures required for advanced materials.

While the broader class of polyarylquinolines and quinoline-based structures is recognized for its importance in material science, specific research detailing the use of this compound as a direct precursor in these applications is not extensively documented in the available literature. However, its chemical properties suggest significant potential.

Optoelectronic Materials (e.g., polyarylquinolines)

Polyarylquinolines are known to serve as emitting chromophores and are integral components in some optoelectronic materials due to their fluorescent properties and high thermal stability. mdpi.com The synthesis of such polymers often relies on the palladium-catalyzed Suzuki coupling reaction to form new carbon-carbon bonds between aromatic units. organic-chemistry.orglibretexts.org The structure of this compound, with two reactive bromine sites, makes it a candidate for polymerization reactions to create quinoline-based copolymers. These polymers could potentially be used in applications like organic light-emitting diodes (OLEDs). However, specific examples of polyarylquinolines synthesized from this compound are not detailed in the reviewed research. Studies on similar dihaloquinolines demonstrate that double Suzuki couplings are feasible, suggesting a viable synthetic route for creating such advanced materials.

Ligands for Metal Complexes

The quinoline scaffold is a key structural component in the design of ligands for transition metal complexes. csic.es These complexes have applications ranging from catalysis to materials science. The nitrogen atom in the quinoline ring and other donor atoms introduced through substitution can coordinate with metal centers. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, can be employed to introduce amine functionalities onto the quinoline core, creating bidentate or pincer-type ligands. youtube.com

Research has documented the synthesis of this compound as a starting material for reactions involving Buchwald-Hartwig coupling. curtin.edu.au This indicates its utility as a precursor for developing novel ligands, where the bromine atoms can be substituted with amino groups to create specific chelating environments for metal ions. While detailed studies on metal complexes formed from ligands explicitly derived from this compound are limited, the synthetic pathways are well-established for related compounds. frontiersin.orgresearchgate.net

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emitting molecules become highly luminescent upon aggregation in a poor solvent or the solid state. mdpi.com This property is highly sought after for applications in sensors, bio-imaging, and optoelectronic devices. While certain quinoline derivatives have been incorporated into materials exhibiting AIE, there is currently no specific research in the provided sources that connects this compound to the synthesis or study of AIE-active materials.

Pharmaceutical Intermediates and Lead Compound Development

This compound serves as a valuable intermediate in the synthesis of heterocyclic compounds with potential biological activity. musechem.com The bromine atoms act as handles for chemical modification, allowing for the introduction of various functional groups to develop new therapeutic agents.

Synthesis of Biologically Active Quinoline Derivatives

The versatility of this compound as a synthetic intermediate is highlighted in its use for preparing analogues of known bioactive compounds. In one documented synthesis, this compound was prepared from 6-bromo-4-hydroxyquinoline. curtin.edu.au This intermediate was then used as a precursor in a research program aimed at developing new analogues of isocryptolepine, a parent alkaloid with known antimalarial properties. curtin.edu.au The ability to perform selective modifications at the 4- and 6-positions is crucial for structure-activity relationship (SAR) studies to optimize the potency and properties of new drug candidates.

Development of Antimicrobial and Antifungal Agents

While extensive studies on the direct antimicrobial properties of this compound are sparse, research into its derivatives shows significant promise. A related compound, This compound-3-carboxylic acid , has been evaluated for its antimicrobial efficacy. This derivative has shown inhibitory activity against both bacterial and fungal strains.

The minimum inhibitory concentration (MIC) values from these studies provide a quantitative measure of the compound's potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings underscore the potential of the this compound scaffold as a foundational structure for the development of new antimicrobial and antifungal agents.

Modulation of Antibacterial Activity through Bromination

The introduction of bromine atoms to the quinoline scaffold has been a strategy to modulate antibacterial activity. While specific studies focusing solely on the antibacterial properties of this compound are not extensively detailed in the provided results, the broader class of dibromoquinoline derivatives has shown promise. For instance, derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, and B. cereus. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be as low as 1.56 µg/mL. nih.gov This suggests that the dibromo-substitution pattern can be a key feature for potent antibacterial agents. The mechanism of action for quinoline-based antibacterials can involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication, particularly in Gram-negative bacteria. researchgate.net

Targeting Metal Ion Homeostasis in Fungi

A significant area of research for dibromoquinoline derivatives is their potent antifungal activity, which has been linked to the disruption of metal ion homeostasis in fungal cells. nih.govacs.orgnih.gov A notable dibromoquinoline compound, referred to as 4b in one study, exhibited broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. nih.govacs.orgnih.gov This compound was particularly effective against fluconazole-resistant strains of Candida albicans. nih.gov

The proposed mechanism of action involves the targeting of metal ion homeostasis. nih.govacs.orgnih.gov Studies have shown that yeast deletion strains related to copper and iron homeostasis (cox17Δ, ssa1Δ, and aft2Δ) were highly sensitive to this dibromoquinoline compound. nih.govacs.org Furthermore, supplementing the growth media with copper or iron ions reversed this sensitivity, providing strong evidence that the compound's antifungal effect is mediated through the disruption of metal ion balance. nih.govacs.orgnih.gov This unique mechanism distinguishes it from many existing antifungal agents and presents a promising avenue for the development of new antifungal therapies. nih.govacs.orgnih.gov

Table 1: Antifungal Activity of a Dibromoquinoline Compound (4b)

| Fungal Species | MIC (μg/mL) |

| Candida albicans | ≤ 0.5 - 1 |

| Candida glabrata | 0.06 - 1 |

| Candida tropicalis | 0.06 - 1 |

| Candida parapsilosis | 0.06 - 1 |

| Candida krusei | 0.5 |

| Cryptococcus gattii | 0.5 |

| Cryptococcus neoformans | 0.5 |

| Aspergillus brasiliensis | 0.5 |

| Aspergillus niger | 0.5 |

| Aspergillus fumigatus | 0.5 |

Data sourced from a study on a potent dibromoquinoline compound. nih.gov

Exploration in Anticancer Research

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, and its brominated derivatives are no exception. researchgate.netneuroquantology.com Various substituted quinoline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. neuroquantology.com For instance, certain 5,7-dibromoquinoline (B1595614) derivatives have been evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with some showing significant activity. neuroquantology.com

More specifically, research into highly brominated quinolines has revealed promising antiproliferative activity. nih.govnih.govresearchgate.net For example, a study on novel brominated methoxyquinolines and a nitrated bromoquinoline derivative (6,8-dibromo-5-nitroquinoline) showed significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.govnih.gov One compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited particularly high activity with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.govnih.govresearchgate.net The mechanisms behind these anticancer properties are thought to involve the induction of apoptosis and the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication. nih.gov

Antimalarial and Antiparasitic Agent Development

Quinolines have a long history in the treatment of malaria, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. researchgate.netnih.gov The development of new antimalarial agents often involves the modification of the quinoline core, and this compound can serve as a key intermediate in this process. For example, this compound has been used as a starting material in the synthesis of 4-quinolinemethanols, a class of compounds with known antimalarial activity. researchgate.net The general approach involves using the dibromoquinoline as a scaffold for further chemical modifications to generate novel compounds with potential activity against parasitic infections. ontosight.aimdpi.comresearchgate.net The search for new antiparasitic drugs is driven by the emergence of drug-resistant strains of parasites, making the exploration of novel chemical entities like this compound derivatives a critical area of research. nih.gov

Compounds Affecting Quorum Sensing Processes

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Disrupting this process is an attractive anti-virulence strategy. While direct evidence of this compound's effect on quorum sensing is limited in the provided search results, the broader class of quinolones has been implicated in interfering with these pathways. Some research indicates that certain quinoline derivatives can affect the production of quorum sensing molecules like PQS and HHQ in Pseudomonas aeruginosa. ucc.ie Furthermore, the anti-virulence activity of the dibromoquinoline compound 4b, which targets metal ion homeostasis in fungi, also involves the inhibition of virulence factors like hyphae and biofilm formation at subinhibitory concentrations. nih.govacs.orgfrontiersin.orgnih.govfrontiersin.org This suggests that dibromoquinolines could potentially have broader anti-virulence effects, which may include the disruption of quorum sensing-regulated processes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4,6-dibromoquinoline and its derivatives is undergoing a transformation, with a strong emphasis on developing more efficient and environmentally benign methods. Traditional synthetic routes often involve harsh reagents and complex purification steps. To address these challenges, researchers are exploring innovative strategies.

One promising approach involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives followed by aromatization. tubitak.gov.tr This method offers a more controlled and selective pathway to obtaining dibromoquinolines. For instance, starting from 1,2,3,4-tetrahydroquinoline, selective bromination can be achieved, and subsequent dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) leads to the desired aromatized product.

Expanding the Scope of Functionalization Reactions

The two bromine atoms on the this compound scaffold offer reactive sites for a wide array of functionalization reactions, enabling the creation of a diverse library of polysubstituted quinolines. Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have proven to be powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comescholarship.org

Researchers are actively working to expand the repertoire of these reactions. This includes the development of more efficient catalyst systems, such as those based on palladium, which can facilitate these transformations under milder conditions and with greater selectivity. soton.ac.uk For example, the use of mixed lithium-magnesium reagents has been shown to enhance the rate of bromo-magnesium exchange, allowing for the regioselective functionalization of dibromoquinoline derivatives. worktribe.combeilstein-journals.org

Recent studies have also demonstrated the potential of one-pot cross-coupling and C-H functionalization reactions. soton.ac.uk These tandem processes allow for the construction of complex molecular architectures in a single operation, offering a significant advantage over traditional stepwise approaches. soton.ac.uk The ability to selectively functionalize the C-4 and C-6 positions opens up possibilities for creating molecules with tailored electronic and biological properties.

Advanced Spectroscopic Characterization of Derivatized this compound Compounds

As increasingly complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their structural elucidation becomes paramount. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable tools in this regard.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to unambiguously assign the proton and carbon signals, providing detailed insights into the connectivity of the molecule. curtin.edu.auresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds with high accuracy. mdpi.com

In addition to standard techniques, researchers are employing more specialized methods to probe the finer details of molecular structure and dynamics. For instance, gradient-enhanced pulse sequences in NMR can help to observe weak long-range correlations, which is particularly useful for complex structures. soton.ac.uk The comprehensive characterization of these novel compounds is essential for understanding their structure-activity relationships and for guiding the design of future derivatives. tubitak.gov.trresearchgate.netresearchgate.net

Integrated Computational and Experimental Approaches for Drug Discovery

The quinoline (B57606) scaffold is a well-established pharmacophore, and derivatives of this compound have shown promise in various therapeutic areas, including as anticancer and antifungal agents. researchgate.netnih.gov To accelerate the drug discovery process, researchers are increasingly integrating computational methods with experimental studies. nih.gov

Computer-aided drug design (CADD) plays a vital role in identifying potential drug candidates and optimizing their pharmacological profiles. nih.gov Structure-based approaches, which rely on the 3D structure of the biological target, and ligand-based methods, which use information from known active molecules, are both employed. nih.gov Molecular docking studies, for example, can predict the binding affinity and mode of interaction of this compound derivatives with their target proteins. researchgate.netresearchgate.net

This integrated approach allows for a more rational and efficient exploration of the chemical space. By predicting the potential activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net The synergy between computational and experimental work is expected to lead to the discovery of novel and potent drugs based on the this compound scaffold. ontosight.ai

Applications in Catalysis and Supramolecular Chemistry

Beyond its applications in medicinal chemistry, this compound and its derivatives are emerging as valuable components in the fields of catalysis and supramolecular chemistry. The ability of the quinoline nitrogen to coordinate with metal ions makes these compounds attractive as ligands in catalysis. a2bchem.comfrontiersin.org

Researchers are exploring the use of this compound-based ligands in developing novel catalysts for a variety of organic transformations. The electronic properties of the quinoline ring, which can be tuned by the introduction of different substituents, can influence the activity and selectivity of the metal catalyst. frontiersin.org

In the realm of supramolecular chemistry, the planar structure and potential for π-π stacking interactions make this compound an interesting building block for the construction of self-assembling systems. researchgate.net These systems can form well-defined architectures, such as gels and other complex structures, with potential applications in materials science, including the development of sensors and responsive materials. a2bchem.commdpi.com The exploration of this compound in these areas is still in its early stages but holds significant promise for the future.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4,6-dibromoquinoline, and how can reaction conditions be optimized for higher yields?

- Answer : this compound is synthesized via dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under reflux. Optimizing reaction time (e.g., 36 hours at 353 K) and stoichiometric ratios (e.g., 2:1 DDQ:substrate) improves yields . Purification involves silica column chromatography (EtOAc/hexane eluent) and recrystallization. Challenges include controlling bromine positioning and avoiding over-oxidation.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) validate the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Identifies aromatic proton environments (e.g., deshielded protons near bromine atoms) and carbon connectivity.

- IR Spectroscopy : Confirms absence of N–H stretches (indicative of successful dehydrogenation).

- Mass Spectrometry : Verifies molecular ion peaks at m/z 290 (M⁺ for C₉H₅Br₂N) and fragmentation patterns consistent with bromine loss .

Q. What preliminary safety protocols should researchers follow when handling this compound in the lab?

- Answer : Use PPE (gloves, lab coat, goggles), ensure ventilation, and avoid skin/eye contact. Store in sealed containers under inert atmospheres to prevent degradation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in substitution reactions?

- Answer : The planar quinoline skeleton (max deviation: 0.031 Å) and π-π stacking interactions (Cg⋯Cg distance: 3.634 Å) stabilize intermediates during nucleophilic substitution. Bromine atoms at positions 4 and 6 create electron-deficient aromatic rings, favoring Suzuki couplings or cross-coupling reactions. Torsional angles (e.g., Br1–C2–C3–C4 = -179.0°) affect steric hindrance and regioselectivity .

Q. What mechanistic insights explain the selective antifungal activity of this compound derivatives against Candida albicans?

- Answer : Compound 4b (a derivative) shows MIC ≤0.5 µg/mL against C. albicans, surpassing fluconazole (MIC >64 µg/mL). Activity is linked to disruption of metal ion homeostasis (e.g., Fe³⁺/Cu²⁺ chelation) and inhibition of virulence factors like biofilm formation. Comparative SAR studies reveal bromine positioning as critical for target binding .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of novel this compound analogs?

- Answer : Density Functional Theory (DFT) calculates electron distribution and reactivity indices (e.g., Fukui functions) to prioritize synthesis targets. Docking simulations with fungal CYP51 or metalloenzymes identify binding affinities. Validate predictions with in vitro assays (e.g., MIC, time-kill curves) .

Q. What strategies resolve contradictions in biological activity data among dibromoquinoline derivatives?

- Answer :

- Systematic SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on MIC values.

- Standardized Assays : Control variables like inoculum size, growth media, and incubation time.

- Mechanistic Profiling : Use transcriptomics/proteomics to confirm target engagement in active vs. inactive analogs .

Methodological Recommendations

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

- Data Analysis : Apply statistical tools (e.g., ANOVA for MIC comparisons) and resolve outliers via triplicate testing .

- Literature Review : Prioritize studies on quinoline scaffolds’ pharmacophore models and metal ion interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.